molecular formula C16H15N7O2S B6459777 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549011-86-9

3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6459777
CAS No.: 2549011-86-9
M. Wt: 369.4 g/mol
InChI Key: WKYGJVZEAIEOFW-UHFFFAOYSA-N
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Description

3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic compound that combines the structural features of purine, piperazine, and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves a multi-step procedureThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in structure-activity relationship (SAR) studies to understand the effects of structural modifications on biological activity.

    Biology: The compound is studied for its potential as an antibacterial and antiviral agent, showing activity against various bacterial strains and viruses.

    Medicine: It is investigated for its anticancer properties, with studies indicating its ability to induce apoptosis in cancer cells and inhibit tumor growth.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, leveraging its diverse biological activities.

Comparison with Similar Compounds

3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is unique due to its hybrid structure, combining features of purine, piperazine, and benzothiazole. Similar compounds include:

    3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.

    6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine: Studied for its anticancer activity.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique potential of this compound in various fields of research.

Properties

IUPAC Name

3-[4-(7H-purin-6-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2S/c24-26(25)12-4-2-1-3-11(12)15(21-26)22-5-7-23(8-6-22)16-13-14(18-9-17-13)19-10-20-16/h1-4,9-10H,5-8H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYGJVZEAIEOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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